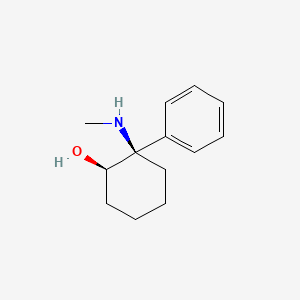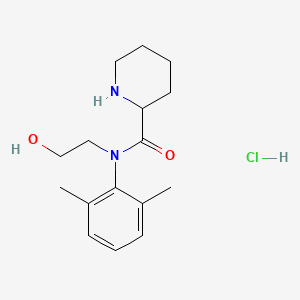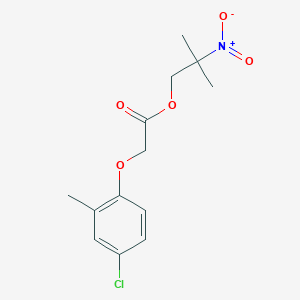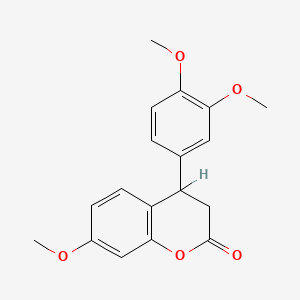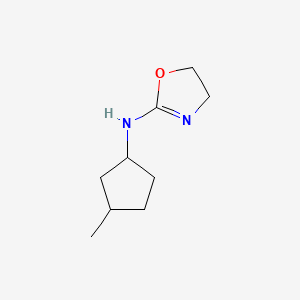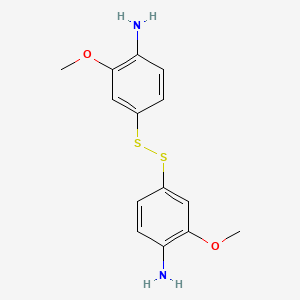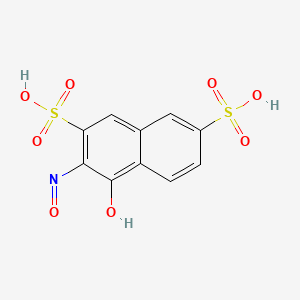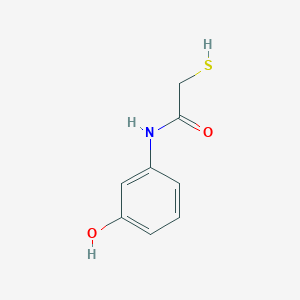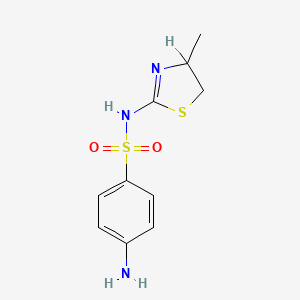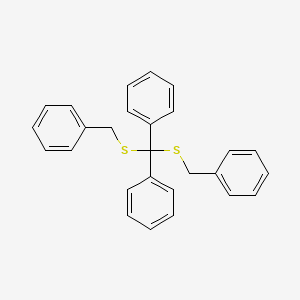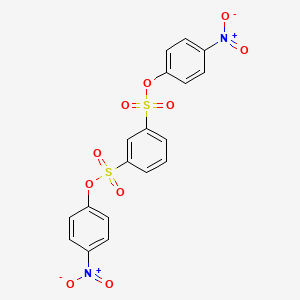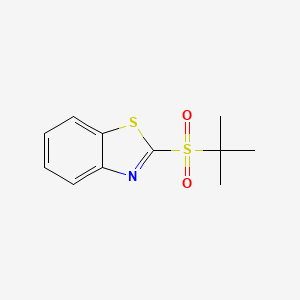
2-(2-Methyl-propane-2-sulfonyl)-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 202446 is a compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its role in biological and chemical research, particularly in the study of neural stem cells and their differentiation.
Preparation Methods
The synthesis of NSC 202446 involves several steps, including the use of specific reagents and conditions to ensure the purity and efficacy of the compound. The preparation methods typically involve:
Synthetic Routes: The compound is synthesized through a series of chemical reactions that may include condensation, cyclization, and purification steps.
Reaction Conditions: These reactions are often carried out under controlled temperatures and pressures to optimize yield and purity.
Industrial Production Methods: In an industrial setting, the production of NSC 202446 may involve large-scale chemical reactors and advanced purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
NSC 202446 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: NSC 202446 can participate in substitution reactions where one functional group is replaced by another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions: The reactions typically require specific solvents, catalysts, and temperature conditions to proceed efficiently.
Major Products: The products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives of NSC 202446 with modified functional groups.
Scientific Research Applications
NSC 202446 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical techniques.
Biology: The compound is utilized in the study of neural stem cells, particularly in understanding their differentiation and potential therapeutic applications.
Medicine: NSC 202446 is investigated for its potential in treating neurological disorders and as a tool for drug discovery.
Industry: The compound finds applications in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of NSC 202446 involves its interaction with specific molecular targets and pathways. It is known to:
Molecular Targets: Bind to certain proteins or enzymes, altering their activity and leading to downstream effects.
Pathways Involved: Influence signaling pathways related to cell differentiation, proliferation, and apoptosis.
Effects: The compound’s effects are mediated through its ability to modulate these pathways, leading to changes in cellular behavior and function.
Comparison with Similar Compounds
NSC 202446 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other compounds in the same class include NSC 706744, NSC 725776 (Indimitecan), and NSC 724998 (Indotecan).
Uniqueness: NSC 202446 stands out due to its specific binding properties and the unique pathways it influences, making it a valuable tool in both research and potential therapeutic applications.
Properties
CAS No. |
21554-43-8 |
|---|---|
Molecular Formula |
C11H13NO2S2 |
Molecular Weight |
255.4 g/mol |
IUPAC Name |
2-tert-butylsulfonyl-1,3-benzothiazole |
InChI |
InChI=1S/C11H13NO2S2/c1-11(2,3)16(13,14)10-12-8-6-4-5-7-9(8)15-10/h4-7H,1-3H3 |
InChI Key |
BMMQDUGWDZXDFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1=NC2=CC=CC=C2S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


